3-(Trifluoromethyl)benzoic acid
Overview
Description
3-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid where a trifluoromethyl group is substituted at the meta position of the benzene ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that enzymes of the methylbenzoate pathway in pseudomonas putida mt-2 cometabolize 3-trifluoromethylbenzoate
Result of Action
It is known that the compound interacts with its targets and affects cellular processes
Action Environment
The action of 3-(Trifluoromethyl)benzoic acid can be influenced by environmental factors. For example, the solubility of the compound in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide . This suggests that the compound’s action, efficacy, and stability may be influenced by the environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the trifluoromethylation of benzoic acid derivatives. For instance, the reaction of 3-bromobenzoic acid with trifluoromethyl copper reagents under specific conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processesThe reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
3-(Trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
Uniqueness
3-(Trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct physicochemical properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQBFUUVCDIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt) | |
Record name | 3-Trifluoromethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2041460 | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-92-2 | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trifluoromethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43025 | |
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Record name | Benzoic acid, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.574 | |
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Record name | 3-(TRIFLUOROMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/930H336M90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(trifluoromethyl)benzoic acid a promising compound for photocatalysis?
A1: Research has shown that 4-carbazolyl-3-(trifluoromethyl)benzoic acid, a derivative of this compound, exhibits promising photocatalytic activity. This is attributed to its ability to form a persistent intramolecular charge-transfer state upon light irradiation [, ]. This state demonstrates enhanced catalytic activity in reducing carbon-halogen bonds, surpassing the activity of the parent carbazole molecule. The presence of the trifluoromethyl and carboxylic acid groups likely contributes to this enhanced activity by influencing electron transfer dynamics.
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound serves as a starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of metaflumizone, a potent insecticide []. Additionally, it can be used to create novel nucleosides like 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone, which are important for enhancing the stability of organofluorine compounds [].
Q3: How does the structure of this compound influence its solubility in different solvents?
A3: The introduction of fluorine atoms significantly impacts the solubility of benzoic acid derivatives. While benzoic acid shows limited solubility in dense carbon dioxide, the addition of a trifluoromethyl group in this compound dramatically enhances its solubility in this solvent []. This highlights the role of fluorination in modulating the physicochemical properties of organic compounds, particularly their interaction with supercritical fluids like carbon dioxide.
Q4: Are there established methods to synthesize this compound?
A4: Yes, efficient synthetic routes for this compound have been developed. One method involves the hydrolysis of 1,3-bis(trichloromethyl)benzene in the presence of a zinc-containing catalyst and water []. This reaction highlights the use of transition metal catalysis in organic synthesis and provides a practical pathway for obtaining this valuable compound.
Q5: Have there been any studies on the conformation of this compound and its derivatives?
A5: Yes, research has investigated the dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates, including derivatives of this compound []. These studies provide insights into the spatial arrangement of these molecules, suggesting potential rotation of the ester group relative to the aromatic ring. This information is valuable for understanding the reactivity and potential applications of these compounds.
Q6: Can this compound be used to synthesize compounds with biological activity?
A6: Yes, this compound can be used as a building block for compounds exhibiting biological activities. For example, researchers have synthesized a series of 4-substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones starting from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide []. Preliminary biological assays indicated that some of these compounds possess notable fungicidal activity against plant pathogens.
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